7-Hydroxy-6-methoxyphthalide

Descripción general

Descripción

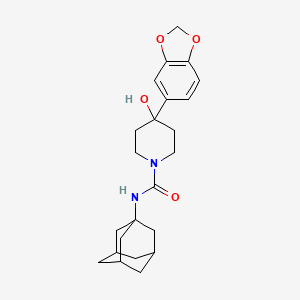

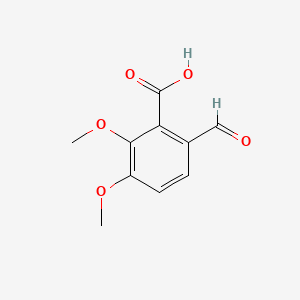

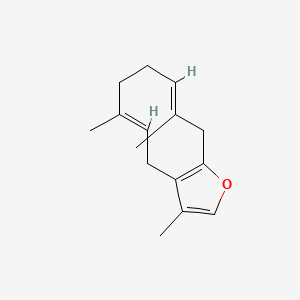

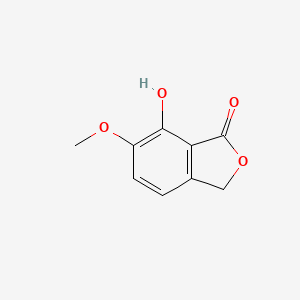

7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. It is a secondary metabolite found in several plants .

Synthesis Analysis

The synthesis of 7-Hydroxy-6-methoxyphthalide has been achieved through various methods. One such method involves the silylation of butenolide, which results in the formation of a furan-type diene . Another method involves a tandem aldol reaction/lactonization/Friedel–Crafts reaction to form a lactone ring and a benzene ring .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-6-methoxyphthalide is similar to that of (S)-3-ethyl-7-hydroxy-6-methoxyphthalide . The structure is characterized by the presence of a phthalide core, with hydroxy and methoxy functional groups attached at the 7 and 6 positions, respectively .Aplicaciones Científicas De Investigación

Inhibition of Superoxide Generation and Elastase Release

Research on compounds including 7-Hydroxy-6-methoxyphthalide from Pittosporum illicioides var. illicioides has shown potential in inhibiting superoxide generation and elastase release by human neutrophils. This suggests its potential use in conditions where the regulation of neutrophil activation is beneficial (Chou et al., 2008).

Synthesis of Aglycones

Another application is in the synthesis of aglycones of macrophyllosides A, B, and C, as demonstrated in the aluminium chloride mediated conversion of related compounds (Mali & Babu, 2013).

Antibacterial Activities

7-Hydroxy-6-methoxyphthalide derivatives have been studied for their antibacterial properties. For instance, certain compounds isolated from the marine-derived fungus Aspergillus sp. IMCASMF180035 have shown significant inhibitory effects against bacteria like Staphylococcus aureus and Methicillin-resistant S. aureus (Song et al., 2021).

Synthesis of Bioactive Molecules

The compound has also been utilized in the synthesis of bioactive molecules, such as cytogenin, showcasing its versatility in medicinal chemistry (Gadakh & Sudalai, 2014).

Development of Fluorescent Scaffolds

In another study, derivatives of 7-Hydroxy-6-methoxyphthalide were used in the development of new fluorescent scaffolds for biological imaging, indicating its potential in bioimaging technologies (Miao et al., 2015).

Safety And Hazards

The safety data sheet for 7-Hydroxy-6-methoxyphthalide indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Direcciones Futuras

The future directions for research on 7-Hydroxy-6-methoxyphthalide could involve further exploration of its bioactive properties, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its mechanism of action and the potential for optimization as a possible anti-inflammatory lead compound .

Propiedades

IUPAC Name |

7-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWSBFTOXPGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183948 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-6-methoxyphthalide | |

CAS RN |

29809-16-3 | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-6-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)